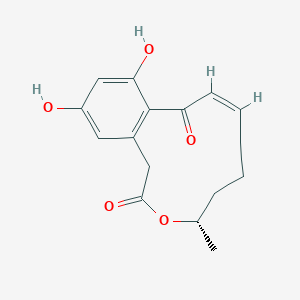

![molecular formula C7H8F2O2 B2537347 (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1447972-24-8](/img/structure/B2537347.png)

(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Übersicht

Beschreibung

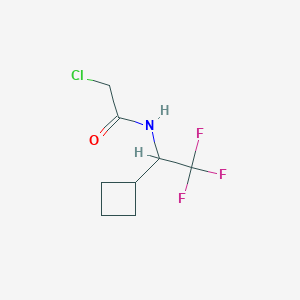

There are several compounds with a similar structure to the one you mentioned, such as ethyl (1R,5S,6r)-3-oxobicyclo [3.1.0]hexane-6-carboxylate and (1S,3S,5S)-2- (tert-butoxycarbonyl)-2-azabicyclo [3.1.0]hexane-3-carboxylic acid . These compounds are typically characterized by their bicyclic structure and carboxylic acid group .

Synthesis Analysis

The synthesis of related compounds often involves several steps and the use of various reagents. For example, a scalable synthesis of (1R,3S,5R)-2- (tert-butoxycarbonyl)-2-azabicyclo hexane-3-carboxylic acid has been reported . This synthesis involved six steps and used commercially available L-pyroglutamic acid as raw materials .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclic structure with a carboxylic acid group. The exact structure can vary depending on the specific compound .

Chemical Reactions Analysis

The chemical reactions involving these compounds can vary depending on the specific compound and the conditions used. For example, the reaction conditions for the synthesis of (1R,2R,5S)-bicyclo [3.1.0]hexan-2-ol involved the use of dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0 degrees Celsius .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific compound. For example, the molecular weight of (1S,3S,5S)-2-Azabicyclo [3.1.0]hexane-3-carboxylic acid is 127.14 g/mol, and it has a topological polar surface area of 49.3 Ų .

Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, can inhibit microbial growth at concentrations below desired yield and titer in fermentative production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids damage the cell membrane and decrease microbial internal pH, highlighting the need for metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe et al., 2013).

Microbial Degradation of Fluorinated Compounds

The environmental degradation of polyfluoroalkyl chemicals, precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is critical due to their toxic profiles and persistence. Microbial degradation pathways, defluorination potential, and novel intermediates are areas of active research, indicating the environmental fate and effects of these compounds and their precursors (Liu & Avendaño, 2013).

Advances in Liquid-Liquid Extraction of Carboxylic Acids

The production of organic acids through fermentative routes, aiming for bio-based plastics, has renewed interest in carboxylic acid removal from aqueous streams. Developments in solvents for liquid-liquid extraction (LLX) of carboxylic acids, such as using ionic liquids and improvements in traditional amine-based systems, offer new directions for efficient acid recovery and purification (Sprakel & Schuur, 2019).

Environmental Persistence and Toxicity of Fluorinated Alternatives

The transition to replace long-chain perfluoroalkyl substances (PFASs) with fluorinated alternatives has not made these substances' environmental and health impacts fully understood. Despite their widespread use, the persistence, bioaccumulation, and potential toxicity of fluorinated alternatives remain a concern, underscoring the need for further research and risk assessments (Wang et al., 2013).

Zukünftige Richtungen

The future directions for research on these compounds could include further investigation into their synthesis, properties, and potential applications. This could involve the development of more efficient synthesis methods, the exploration of new reactions, and the study of their biological activity .

Wirkmechanismus

Target of Action

The primary target of (1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid is the SARS-CoV-2 protease . This protease plays a crucial role in the life cycle of the virus, as it is responsible for cleaving the viral polyprotein at several sites .

Mode of Action

This compound, also known as nirmatrelvir, exerts its antiviral efficacy by inhibiting the SARS-CoV-2 protease . By blocking this enzyme, the virus is unable to properly process its polyprotein, which is necessary for its replication .

Biochemical Pathways

The inhibition of the SARS-CoV-2 protease disrupts the viral replication process. The protease normally cleaves the viral polyprotein at several sites, but when inhibited by nirmatrelvir, this process is disrupted . This leads to a decrease in viral replication and thus, a decrease in the severity of the infection .

Pharmacokinetics

The pharmacokinetic properties of (1R,3s,5S)-rel-6,6-difluorobicyclo[31It is known that the compound is orally bioavailable . This means that it can be taken by mouth and absorbed into the bloodstream, where it can then exert its effects on the SARS-CoV-2 virus .

Result of Action

The result of the action of this compound is a decrease in viral replication. By inhibiting the SARS-CoV-2 protease, the virus is unable to properly process its polyprotein, which is necessary for its replication . This leads to a decrease in the severity of the infection .

Eigenschaften

IUPAC Name |

(1S,5R)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11)/t3?,4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQVITCQIHHDBC-NVGWPGHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2(F)F)CC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183468 | |

| Record name | (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447942-40-6, 1447972-24-8 | |

| Record name | (1α,3α,5α)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)

![3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide](/img/structure/B2537280.png)

![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2537285.png)

![(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2537287.png)